4,6-Dichloro-2-(4-methoxyphenyl)quinazoline
Overview
Description
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is an organic compound with the chemical formula C15H10Cl2N2O . It is a colorless crystalline solid .
Synthesis Analysis
This compound can be synthesized by the reaction of phenylzinc reagent and 2,4-dichloroquinazoline . The specific reaction steps may involve first reacting chlorobenzene with magnesium to obtain a phenyl magnesium reagent, then reacting with 2,4-dichloroquinazoline, and finally introducing a methoxy group .Molecular Structure Analysis
The molecular formula of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is C15H10Cl2N2O . The average mass is 305.159 Da .Physical And Chemical Properties Analysis
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline is a colorless crystalline solid . Its melting point is about 144-146 degrees Celsius . It has good solubility in common organic solvents such as dichloromethane, dimethyl sulfoxide, and dimethylformamide .Scientific Research Applications
Analgesic Activity :
- Osarumwense Peter Osarodion (2023) synthesized compounds related to 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline and found them to exhibit significant analgesic activity, highlighting their potential in pain management (Osarodion, 2023).
H1-Antihistaminic Agents :
- A study by V. Alagarsamy et al. (2009) synthesized derivatives of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline, which showed potential as new H1-antihistaminic agents, with some compounds demonstrating significant protection against histamine-induced bronchospasm in guinea pigs (Alagarsamy et al., 2009).
Anti-inflammatory Agents :
- Alagarsamy and Murugesan (2007) developed novel derivatives of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline with significant anti-inflammatory and analgesic activities, suggesting their use in treating inflammation-related conditions (Alagarsamy & Murugesan, 2007).
Antistress Properties :
- Research by Mikael M. Manvelyan et al. (2021) indicated that 2-substituted derivatives of quinazoline, similar in structure to 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline, have antistress effects in rats, reducing emotional reactivity (Manvelyan et al., 2021).
Antimicrobial Activity :
- Gupta and Chaudhary (2012) studied thiazolo and thiazino derivatives of Benzo[h]Quinazolines, demonstrating promising antimicrobial activities, which implies a potential role for 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline derivatives in antimicrobial applications (Gupta & Chaudhary, 2012).
Antitumor Activity :
- A study by Nagwa M. Abdel Gawad et al. (2010) synthesized derivatives of quinazolin-4(3H)-ones, including compounds structurally related to 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline, and found them to exhibit broad-spectrum antitumor activity (Gawad et al., 2010).
Safety and Hazards
4,6-Dichloro-2-(4-methoxyphenyl)quinazoline may be irritating and sensitizing . Protective gloves and eye protection equipment should be worn during operation . It should be stored in a dry and ventilated place, away from fire and oxidizing agents . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical help .
Mechanism of Action
Target of Action
Quinazoline derivatives, to which this compound belongs, have been reported to have a wide range of biological activities and therapeutic properties . They have shown promise as anti-bacterial, anti-fungal, anti-tumor, anti-inflammatory, anti-virus, and anti-rheumatic drugs .
Mode of Action
It is known that quinazoline derivatives can interact with various targets, receptors, or microorganisms . The specific interaction of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Quinazoline derivatives have been reported to affect a wide range of biological pathways . The downstream effects of these pathway alterations would depend on the specific targets of 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline.
Result of Action
It is known that quinazoline derivatives can have a wide range of effects, including anti-bacterial, anti-fungal, anti-tumor, anti-inflammatory, anti-virus, and anti-rheumatic effects .
properties
IUPAC Name |
4,6-dichloro-2-(4-methoxyphenyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(16)8-12(13)14(17)19-15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGVFPCYTJPFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680056 | |
Record name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
461036-87-3 | |
Record name | 4,6-Dichloro-2-(4-methoxyphenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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